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Cat. No.: B607310

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encenicline Hydrochloride (formerly EVP-6124) is a selective partial agonist of the a7
nicotinic acetylcholine receptor (a7 nAChR) that has been investigated for its potential
therapeutic effects on cognitive impairment associated with neurological and psychiatric
disorders such as Alzheimer's disease and schizophrenia. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, and
pharmacological characteristics of Encenicline Hydrochloride. Detailed methodologies for
key experimental assays are provided, along with visualizations of its mechanism of action and
experimental workflows to support further research and development.

Chemical Identity and Structure

Encenicline Hydrochloride is the hydrochloride salt of Encenicline. Its chemical structure is
characterized by a benzothiophene core linked to a quinuclidine moiety.
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Identifier Value
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-

IUPAC Name 1-benzothiophene-2-
carboxamide;hydrochloride[1][2]

CAS Number 550999-74-1[1][3]

Molecular Formula

C16H18CI2N20S[1][4]

Molecular Weight

357.3 g/mol [1]

Canonical SMILES

C1CN2CCC1C(C2)NC(=0)C3=CC4=C(S3)C(=
cc=c4)cl.cl

InChl Key

OIYTIGIDVTCFF-ZOWNYOTGSA-N

Chemical Structure:

Caption: Chemical structure of Encenicline Hydrochloride.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Encenicline

Hydrochloride is presented below.

Property Value

Source

Physical State Solid, white to off-white powder  [5]

Insoluble in water. Soluble in
Solubility DMSO (71 mg/mL) and [3]
Ethanol (35 mg/mL).

logP (predicted) 3.33 DrugBank
pKa (strongest basic,

) 7.28 DrugBank
predicted)
Polar Surface Area (predicted) 32.34 A2 DrugBank
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Pharmacology
Mechanism of Action

Encenicline is a selective partial agonist of the a7 nicotinic acetylcholine receptor (a7 nAChR),
a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as
the hippocampus and prefrontal cortex. As a partial agonist, Encenicline binds to the a7 nAChR
and elicits a conformational change that opens the ion channel, allowing the influx of cations,
primarily Ca?*. However, the maximal response induced by Encenicline is lower than that of the
endogenous full agonist, acetylcholine. This partial agonism may contribute to its favorable
tolerability profile by avoiding overstimulation of the receptor.

The influx of Ca2* through the a7 nAChR activates various downstream signaling cascades,
leading to the modulation of neurotransmitter release and synaptic plasticity. One key pathway
involves the activation of calmodulin-dependent protein kinase 1l (CaMKIl) and extracellular
signal-regulated kinase (ERK), which are crucial for long-term potentiation (LTP), a cellular
correlate of learning and memory. Furthermore, activation of a7 nAChRs can lead to the
release of other neurotransmitters, including glutamate and GABA, thereby influencing the
overall excitability of neuronal circuits.

Caption: Signaling pathway of Encenicline at the a7 nAChR.

Pharmacodynamics

Encenicline exhibits high affinity and selectivity for the a7 nAChR. In vitro studies have
demonstrated its ability to displace radioligands specifically binding to this receptor subtype.
Functional assays have confirmed its partial agonist activity, showing a dose-dependent
increase in intracellular calcium levels in cells expressing the a7 nAChR.

Pharmacokinetics

Pharmacokinetic studies in humans have shown that Encenicline is orally bioavailable.

Key Experimental Protocols
Radioligand Binding Assay

This assay is used to determine the binding affinity of Encenicline for the a7 nAChR.
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Methodology:

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or
recombinantly expressing the human a7 nAChR.

» Radioligand: A radiolabeled antagonist with high affinity for the a7 nAChR, such as [3H]-
methyllycaconitine ([3H]-MLA), is used.

o Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand
and varying concentrations of Encenicline in a suitable buffer.

e Incubation: The reaction is allowed to reach equilibrium.

e Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

o Data Analysis: The concentration of Encenicline that inhibits 50% of the specific binding of
the radioligand (ICso) is determined by non-linear regression analysis. The binding affinity
(Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Electrophysiological Patch-Clamp Assay

This technique is employed to measure the functional activity of Encenicline as a partial agonist
at the a7 nAChR by directly recording the ion channel currents.

Methodology:

o Cell Culture: Cells expressing the human a7 nAChR (e.g., HEK293 or CHO cells) are
cultured on glass coverslips.

o Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-
clamp amplifier and data acquisition system.
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» Solution Application: Encenicline is applied to the cells at various concentrations using a
rapid solution exchange system.

e Current Measurement: The inward currents elicited by the application of Encenicline are
recorded.

» Data Analysis: The peak current amplitude is measured for each concentration of
Encenicline. A dose-response curve is constructed, and the ECso (the concentration that
produces 50% of the maximal response) and the maximal efficacy relative to a full agonist
are determined.

Caption: Workflow for Patch-Clamp Electrophysiology.

In Vivo Cognitive Enhancement Studies (Novel Object
Recognition Test)

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess the
effects of compounds on learning and memory in rodents.

Methodology:

o Habituation: Animals (typically rats or mice) are habituated to the testing arena in the
absence of any objects.

e Training (Familiarization) Phase: Each animal is placed in the arena containing two identical
objects and allowed to explore them for a defined period.

 Inter-trial Interval: After a specific delay, during which the compound or vehicle is
administered, the animal is returned to the arena.

o Testing Phase: The arena now contains one of the familiar objects from the training phase
and one novel object. The time the animal spends exploring each object is recorded.

o Data Analysis: A discrimination index is calculated as the difference in time spent exploring
the novel and familiar objects, divided by the total exploration time. A higher discrimination
index in the Encenicline-treated group compared to the vehicle group indicates improved
recognition memory.
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Caption: Workflow for the Novel Object Recognition Test.

Conclusion

Encenicline Hydrochloride is a potent and selective partial agonist of the a7 nAChR with a
well-characterized chemical structure and pharmacological profile. The experimental protocols
detailed in this guide provide a foundation for researchers to further investigate its properties
and potential therapeutic applications. The visualization of its signaling pathway and
experimental workflows offers a clear framework for understanding its mechanism of action and
for designing future studies. Further research into the downstream signaling cascades and the
long-term effects of Encenicline will be crucial in fully elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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